

A Comparative Analysis of Ivabradine and Propranolol on Cardiac Hemodynamics

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiac hemodynamic effects of ivabradine and propranolol, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the distinct pharmacological profiles of these two agents.

Executive Summary

Ivabradine and propranolol both effectively reduce heart rate, a key therapeutic target in various cardiovascular conditions. However, their mechanisms of action and resulting hemodynamic profiles differ significantly. Ivabradine, a selective I(f) current inhibitor, primarily lowers heart rate without direct effects on myocardial contractility or blood pressure.[1][2][3][4][5] In contrast, propranolol, a non-selective beta-blocker, reduces heart rate and also exerts a negative inotropic effect, leading to decreased myocardial contractility and potential reductions in blood pressure.[6][7] This fundamental difference in their pharmacological action leads to distinct hemodynamic consequences, particularly under conditions of sympathetic stimulation such as exercise or postural changes.

Comparative Hemodynamic Data

The following tables summarize the quantitative effects of ivabradine and propranolol on key cardiac hemodynamic parameters as observed in a randomized, double-blind, cross-over study involving nine healthy male volunteers.[8][9]

Table 1: Hemodynamic Effects at Rest^{[8][9]}

Parameter	Placebo	Ivabradine (30 mg)	Propranolol (40 mg)	Statistical Significance
Heart Rate (bpm)	60 ± 3	52 ± 3	54 ± 3	Iva vs. Plac P < 0.01, Propra vs. Plac P < 0.01
Systolic Blood Pressure (mmHg)	115 ± 3	110 ± 2	109 ± 3	Iva vs. Plac P < 0.05, Propra vs. Plac P < 0.04
Diastolic Blood Pressure (mmHg)	65 ± 2	63 ± 2	62 ± 2	Not significant
Mean Blood Pressure (mmHg)	82 ± 2	79 ± 2	78 ± 2	Not significant
Cardiac Index (L/min/m ²)	2.8 ± 0.2	2.7 ± 0.2	2.6 ± 0.2	Not significant
Rate Pressure Product (mmHg·bpm/100)	70 ± 5	57 ± 4	59 ± 4	Iva vs. Plac P < 0.003, Propra vs. Plac P < 0.005

 Table 2: Hemodynamic Effects During Tilt Test^{[8][9]}

Parameter	Placebo	Ivabradine (30 mg)	Propranolol (40 mg)	Statistical Significance
Heart Rate (bpm)	78 ± 4	64 ± 4	70 ± 4	Iva vs. Propra P < 0.01
Systolic Blood Pressure (mmHg)	118 ± 4	114 ± 4	109 ± 3	Propra vs. Plac P < 0.01
Mean Blood Pressure (mmHg)	87 ± 3	84 ± 3	79 ± 2	Propra vs. Plac P < 0.01
Cardiac Index (L/min/m ²)	2.5 ± 0.2	2.4 ± 0.2	2.1 ± 0.1	Propra vs. Iva/Plac P < 0.04
Rate Pressure Product (mmHg·bpm/100)	92 ± 7	73 ± 7	76 ± 6	Iva vs. Plac P < 0.01, Propra vs. Plac P < 0.01
LF/HF Ratio	4.1 ± 1.0	2.1 ± 0.5	3.5 ± 0.8	Iva vs. Plac P < 0.03

Table 3: Hemodynamic Effects During Exercise[8][9]

Parameter	Placebo	Ivabradine (30 mg)	Propranolol (40 mg)	Statistical Significance
Heart Rate (bpm)	128 ± 5	108 ± 5	107 ± 5	Iva vs. Plac P < 0.01, Propra vs. Plac P < 0.01
Rate Pressure Product (mmHg·bpm/100)	204 ± 14	161 ± 12	160 ± 12	Iva vs. Plac P < 0.01, Propra vs. Plac P < 0.01

Experimental Protocols

The data presented above is derived from a study with the following methodology:

Study Design: A randomized, double-blind, placebo-controlled, three-period cross-over study.[9]

Participants: Nine healthy male volunteers with a mean age of 21 ± 1 years.[8]

Interventions: Single oral doses of ivabradine (30 mg), propranolol (40 mg), or placebo were administered. The doses were selected to be equipotent in terms of heart rate reduction at rest and during exercise.[8][9]

Hemodynamic Measurements:

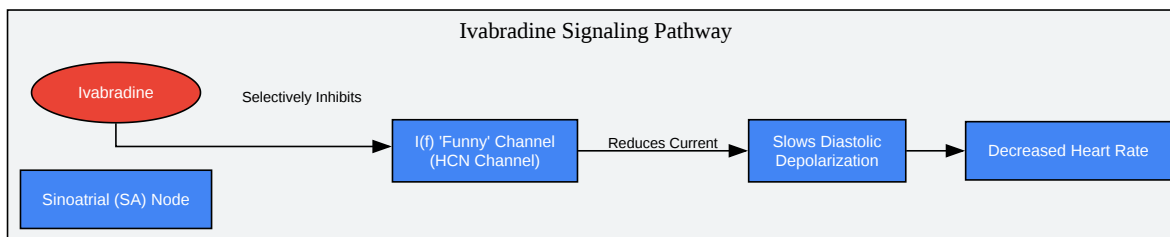
- Heart Rate (HR), Systolic Blood Pressure (SBP), and Diastolic Blood Pressure (DBP): Measured using an automated oscillometric device.
- Cardiac Index (CI): Assessed via bioimpedance cardiography.
- Rate Pressure Product (RPP): Calculated as $(HR \times SBP) / 100$.
- Heart Rate Variability (HRV): Analyzed from electrocardiogram recordings to determine the ratio of low-frequency to high-frequency power (LF/HF).

Procedures:

- Rest: Measurements were taken in the supine position.
- Tilt Test: A 10-minute passive tilt to 60 degrees was performed.
- Exercise Test: A standardized, stepwise bicycle ergometer test was conducted.

Signaling Pathways and Mechanisms of Action

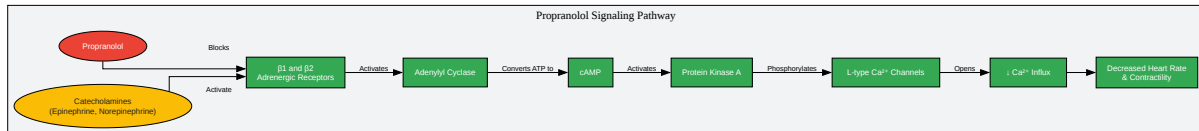
The distinct hemodynamic effects of ivabradine and propranolol stem from their unique molecular targets and signaling pathways.

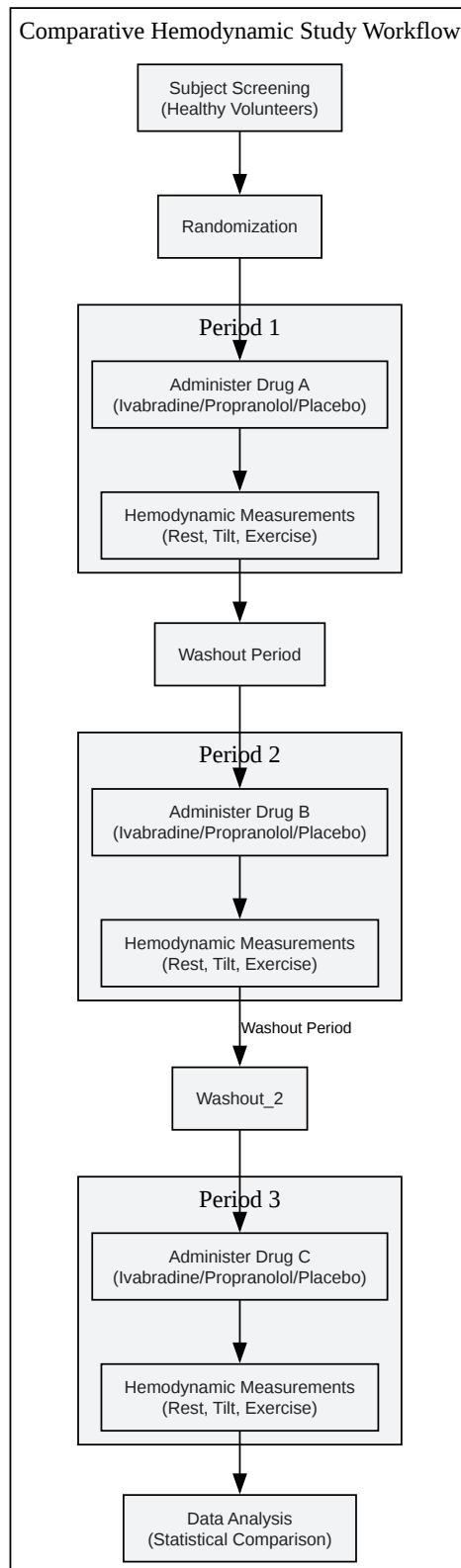


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Caption: Ivabradine's selective inhibition of the I(f) channel in the SA node.

Ivabradine specifically blocks the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (I(f)) in the sinoatrial (SA) node.^{[1][2][3]} This current is a key determinant of the diastolic depolarization rate and, consequently, the heart rate. By inhibiting the I(f) current, ivabradine slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate.^{[1][5]} Importantly, ivabradine has no significant effect on other cardiac ionic currents, myocardial contractility, or ventricular repolarization.^{[2][4][5]}





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